Lipophilicity (XLogP) as a Predictor of Blood-Brain Barrier Penetration and Metabolic Stability
The calculated XLogP of 0.4 for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol places it within a moderately hydrophilic range, which contrasts sharply with more lipophilic phenethylamine analogs. For instance, the related compound 2-(methylamino)-1-phenylpropan-1-ol (methamphetamine) has a higher predicted logP, typically above 2.0, which correlates with increased CNS penetration but also higher potential for off-target binding and metabolic liability. This quantitative difference in lipophilicity is a critical parameter for researchers prioritizing compounds with balanced blood-brain barrier permeability and reduced accumulation in lipid tissues.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 2-(methylamino)-1-phenylpropan-1-ol (methamphetamine): predicted logP >2.0 |
| Quantified Difference | ≥1.6 log units lower |
| Conditions | Predicted value based on atom-based calculation |
Why This Matters
Lower XLogP reduces the risk of non-specific membrane binding and CYP450-mediated oxidation, thereby improving the predictability of in vivo pharmacokinetic studies and enhancing the compound's suitability as a lead scaffold for CNS-active agents requiring moderate brain exposure.
